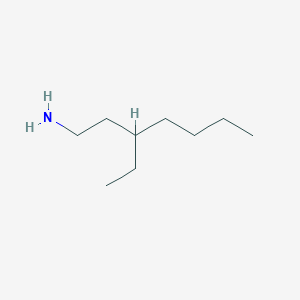

3-Ethylheptan-1-amine

Description

Significance of Aliphatic Amines in Organic Synthesis and Chemical Sciences

Aliphatic amines are a fundamental class of organic compounds characterized by a nitrogen atom bonded to at least one alkyl group. bohrium.com Their significance in organic synthesis and the broader chemical sciences is extensive, primarily due to the reactive nature of the amino group (-NH2). nih.gov This functional group imparts basic and nucleophilic properties, making aliphatic amines crucial building blocks and intermediates in the synthesis of a vast array of more complex molecules. nih.govacs.org They are integral to the production of pharmaceuticals, agrochemicals, dyes, and polymers. bohrium.com

The lone pair of electrons on the nitrogen atom allows aliphatic amines to act as bases by accepting protons and as nucleophiles by attacking electron-deficient centers. acs.org This reactivity is central to numerous chemical transformations. Furthermore, the ability of primary and secondary amines to form hydrogen bonds significantly influences their physical properties, such as boiling points and solubility in various solvents. science.gov

Structural Context of 3-Ethylheptan-1-amine within Branched Primary Amines

This compound, with the chemical formula C9H21N, is a primary aliphatic amine. nih.gov Its structure consists of a seven-carbon heptane (B126788) chain with an ethyl group attached to the third carbon atom and a primary amine group at the first carbon. The presence of the ethyl group at the 3-position introduces a branching point in the carbon skeleton, which classifies it as a branched aliphatic amine. This branching influences its stereochemistry and can affect its chemical reactivity and physical properties compared to its linear isomer, nonan-1-amine.

The structural characteristics of this compound, such as its molecular weight and lipophilicity, are important determinants of its behavior in chemical reactions and its potential applications.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H21N |

| Molecular Weight | 143.27 g/mol nih.gov |

| XLogP3-AA | 3.1 nih.gov |

| Hydrogen Bond Donor Count | 1 nih.gov |

| Hydrogen Bond Acceptor Count | 1 nih.gov |

| Rotatable Bond Count | 6 nih.gov |

| Exact Mass | 143.167400 g/mol nih.gov |

| Topological Polar Surface Area | 26 Ų nih.gov |

| Heavy Atom Count | 10 nih.gov |

| IUPAC Name | This compound nih.gov |

| InChI | InChI=1S/C9H21N/c1-3-5-6-9(4-2)7-8-10/h9H,3-8,10H2,1-2H3 nih.gov |

| InChIKey | CTOUNSPKBGUFNA-UHFFFAOYSA-N nih.gov |

Current Research Landscape Pertaining to Structurally Analogous Compounds

While specific research on this compound is not extensively documented in publicly available literature, the broader field of branched aliphatic primary amines is an active area of investigation. Research on structurally similar compounds provides insights into the potential reactivity and applications of this compound.

For instance, studies on compounds like (2S)-3-ethylhexan-2-amine focus on their synthesis via methods such as the reductive amination of ketones (e.g., 3-ethylhexan-2-one). This suggests that a likely synthetic route to this compound would involve the reductive amination of 3-ethylheptanal (B3381632). The chemical reactivity of these amines is also a subject of study, with reactions such as oxidation to imines or nitriles and nucleophilic substitution at the amine group being common transformations.

Furthermore, research into the synthesis of branched primary amines highlights the development of novel catalytic systems. Nickel-based homogeneous catalysts, for example, have shown high activity and selectivity in the reductive amination of ketones to produce branched primary amines under mild conditions. rsc.org Similarly, cobalt-catalyzed systems are being explored for the synthesis of primary amines from ketones and aldehydes. d-nb.info These advancements in catalysis are crucial for the efficient and selective synthesis of structurally diverse amines, including those with branching similar to this compound.

The study of branched amines also extends to their application in creating more complex molecular architectures. For example, visible-light and cobalt dual-catalyzed allylic C-H amination of alkenes with free amines has been developed to afford branched amines, showcasing the utility of these compounds as building blocks in organic synthesis. nih.gov

Scope and Objectives of Research on this compound

Given the limited specific research on this compound, future investigations could be directed towards several key areas. A primary objective would be the development and optimization of synthetic routes to this compound, likely focusing on the reductive amination of 3-ethylheptanal or the reduction of a corresponding nitrile or amide.

A thorough characterization of its physicochemical properties, including detailed spectroscopic analysis (NMR, IR, Mass Spectrometry), would be essential to build a comprehensive profile of the compound. Infrared spectroscopy, for instance, can be used to characterize primary aliphatic amines based on the antisymmetric and symmetric N-H stretching frequencies. scispace.com

Further research could explore the reactivity of this compound in various organic transformations. Its potential as a building block for the synthesis of novel compounds with applications in materials science or as pharmaceutical intermediates could be a significant area of study. The branched nature of the alkyl chain may impart unique properties to its derivatives, making it a target for creating new chemical entities.

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Nonan-1-amine |

| (2S)-3-ethylhexan-2-amine |

| 3-ethylhexan-2-one |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H21N |

|---|---|

Molecular Weight |

143.27 g/mol |

IUPAC Name |

3-ethylheptan-1-amine |

InChI |

InChI=1S/C9H21N/c1-3-5-6-9(4-2)7-8-10/h9H,3-8,10H2,1-2H3 |

InChI Key |

CTOUNSPKBGUFNA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CCN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Ethylheptan 1 Amine

Reductive Amination Strategies

Reductive amination stands as a prominent and versatile method for synthesizing amines. wikipedia.org This process involves the reaction of a carbonyl compound, in this case, an aldehyde, with ammonia (B1221849) or an amine to form an imine intermediate, which is subsequently reduced to the target amine. orgoreview.comlibretexts.org

Synthesis via 3-Ethylheptanal (B3381632) and Ammonia/Amine Precursors

The reaction can be summarized as follows:

Step 1: Imine Formation: 3-Ethylheptanal reacts with ammonia in a reversible, acid-catalyzed reaction to form a hemiaminal, which then dehydrates to yield an imine. libretexts.org

Step 2: Reduction: The imine is then reduced to 3-Ethylheptan-1-amine using a suitable reducing agent. libretexts.org

This one-pot reaction is favored in green chemistry due to its efficiency. wikipedia.org

Catalyst Systems for Reductive Amination (e.g., Palladium-based)

A variety of catalyst systems are employed to facilitate the reduction of the imine intermediate in reductive amination. These catalysts are crucial for achieving high efficiency and selectivity. Common choices include:

Palladium Catalysts: Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for hydrogenation reactions, including the reduction of imines. google.com The efficiency of these catalysts can be influenced by factors such as the palladium content, particle size, and the nature of the support material. google.com

Nickel Catalysts: Raney nickel is another effective catalyst for reductive amination. Nickel-based catalysts can operate via a mechanism where the metal first dehydrogenates an alcohol to a ketone (if starting from an alcohol), which then forms an imine with ammonia, followed by hydrogenation of the imine. wikipedia.org

Hydride Reducing Agents: In addition to catalytic hydrogenation, chemical reducing agents are also commonly used. These include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.orgmasterorganicchemistry.com Sodium cyanoborohydride is particularly useful as it is less reactive than sodium borohydride and can selectively reduce the imine in the presence of the aldehyde starting material. orgoreview.commasterorganicchemistry.com

The choice of catalyst is critical and depends on the specific reaction conditions and desired outcome.

Mechanistic Investigations of Reductive Amination Pathways

The mechanism of reductive amination involves a sequence of well-understood steps. mdpi.com The process begins with the nucleophilic addition of ammonia to the carbonyl group of the aldehyde, forming a hemiaminal intermediate. libretexts.org This is followed by the elimination of a water molecule to form an imine. libretexts.org The final step is the reduction of the carbon-nitrogen double bond of the imine to a single bond, yielding the amine. libretexts.org

When using catalytic hydrogenation, the mechanism is often described as a "dehydrogenation-imidization-hydroamination" process, especially when starting from an alcohol. mdpi.com In the context of starting with an aldehyde like 3-ethylheptanal, the process simplifies to imine formation followed by hydrogenation. The reaction is typically carried out under hydrogen pressure with a heterogeneous catalyst, which aids in regenerating the active metal sites. mdpi.com

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield of this compound and minimizing the formation of byproducts. Key parameters to consider include:

Temperature and Pressure: For catalytic hydrogenations, temperature and hydrogen pressure are significant factors. For instance, reactions using palladium catalysts might be run at temperatures between 60-100°C and hydrogen pressures of 1-5 atm.

Solvent: The choice of solvent can impact the reaction. Polar aprotic solvents can enhance the nucleophilicity of the amine precursor.

pH: Maintaining the pH in a weakly acidic range (around 6.5-7.0) is often necessary to facilitate imine formation without deactivating the amine nucleophile.

Stoichiometry of Reagents: The molar ratio of the aldehyde, ammonia, and reducing agent must be carefully controlled to ensure complete conversion and high selectivity.

Table 1: Factors Influencing Reductive Amination

| Parameter | Influence on Reaction | Typical Conditions/Considerations |

|---|---|---|

| Catalyst | Affects reaction rate and selectivity. | Pd/C, Raney Ni, NaBH₃CN. libretexts.orggoogle.com |

| Temperature | Influences reaction kinetics and side reactions. | 60-100°C for some catalytic systems. |

| Pressure | Important for catalytic hydrogenation with H₂. | 1-5 atm for some catalytic systems. |

| Solvent | Can affect solubility and reactivity. | Polar aprotic solvents may be beneficial. |

| pH | Critical for imine formation. | Weakly acidic (pH 6.5-7.0). |

Reduction of Nitrogen-Containing Precursors

An alternative major pathway to synthesize amines involves the reduction of various nitrogen-containing functional groups that are at the same oxidation state as or higher than the target amine.

Synthesis from Corresponding Nitriles

The reduction of nitriles provides a direct route to primary amines. libretexts.org For the synthesis of this compound, the corresponding nitrile would be 3-ethylheptanenitrile. This method involves a two-step sequence starting from an appropriate alkyl halide, which adds an additional carbon atom to the chain. libretexts.orglibretexts.org

The general process is:

Nitrile Formation: An alkyl halide is reacted with a cyanide salt (e.g., sodium cyanide) via an Sₙ2 reaction to form the nitrile. libretexts.org

Nitrile Reduction: The nitrile is then reduced to the primary amine. libretexts.org

A powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), is typically required for the reduction of the nitrile group to an amine. libretexts.org Catalytic hydrogenation can also be employed for this transformation.

Synthesis from Amides via Lithium Aluminum Hydride Reduction

A robust method for synthesizing primary amines is the reduction of amides using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). jove.commasterorganicchemistry.com This reaction effectively converts the carbonyl group of a primary amide into a methylene (B1212753) (CH₂) group, yielding the corresponding primary amine. jove.comyoutube.com

For the synthesis of this compound, the corresponding amide, 3-ethylheptanamide, would be the required starting material. The reaction proceeds via a nucleophilic acyl substitution mechanism. jove.com The hydride ion from LiAlH₄ attacks the electrophilic carbonyl carbon of the amide, forming a tetrahedral intermediate. This is followed by the expulsion of an aluminate anion and the formation of an iminium ion, which is then reduced by a second hydride equivalent to furnish the final amine product. jove.com

This method is advantageous as amides are generally stable and can be prepared from carboxylic acids or their derivatives, such as acid chlorides. libretexts.orglibretexts.org The reaction of 3-ethylheptanoyl chloride with ammonia would produce the necessary 3-ethylheptanamide precursor. libretexts.org

Reaction Scheme:

Step 1: Amide Formation: 3-Ethylheptanoyl chloride + NH₃ → 3-Ethylheptanamide

Step 2: Reduction: 3-Ethylheptanamide + LiAlH₄ → this compound

| Reagent | Role |

| Lithium Aluminum Hydride (LiAlH₄) | Strong reducing agent |

| 3-Ethylheptanamide | Amide precursor |

| Diethyl ether or THF | Anhydrous solvent |

| Water/Aqueous acid | Workup to neutralize reagents |

Conversion from Nitro Compounds

The reduction of nitro compounds presents another important route to primary amines. libretexts.orgorgosolver.com Aryl amines are commonly prepared this way, but the method is also applicable to aliphatic nitro compounds. jove.com To synthesize this compound via this route, the starting material would be 1-nitro-3-ethylheptane.

Several reducing systems can be employed for this transformation, including:

Catalytic Hydrogenation: This involves the use of hydrogen gas (H₂) with a metal catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni). libretexts.orgorgosolver.com However, this method can be non-selective if other reducible functional groups are present in the molecule. jove.com

Metal-Acid Systems: Active metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl) are effective for reducing nitro groups. orgosolver.comjove.com Tin(II) chloride (SnCl₂) is also a common reagent for this purpose. jove.com

The general reaction involves the transfer of multiple electrons and protons to the nitro group, ultimately converting it to an amino group.

Reaction Scheme: 1-Nitro-3-ethylheptane + Reducing Agent → this compound

| Reducing System | Conditions |

| H₂ / Catalyst (Pt, Pd, Ni) | Catalytic hydrogenation |

| Fe, Sn, or Zn / HCl | Metal in acidic medium |

| SnCl₂ / HCl | Acidic reduction |

Nucleophilic Substitution Approaches

The direct alkylation of ammonia with an alkyl halide is a straightforward approach for amine synthesis. pressbooks.pubjove.com In the context of this compound, this would involve the reaction of a 1-halo-3-ethylheptane (e.g., 1-bromo-3-ethylheptane) with ammonia. The reaction proceeds via an Sₙ2 mechanism where ammonia acts as the nucleophile. jove.com

A significant drawback of this method is the potential for over-alkylation. pressbooks.pub The primary amine initially formed is also nucleophilic and can react with another molecule of the alkyl halide to produce a secondary amine (di(3-ethylheptyl)amine), and subsequently a tertiary amine and even a quaternary ammonium (B1175870) salt. pressbooks.pubjove.com

To favor the formation of the primary amine, a large excess of ammonia is typically used. jove.com This increases the probability that an alkyl halide molecule will react with ammonia rather than the primary amine product.

To overcome the issue of over-alkylation inherent in the direct reaction with ammonia, more controlled methods have been developed. The Gabriel synthesis is a classic and highly effective technique for the selective preparation of primary amines. libretexts.orgwikipedia.orgnumberanalytics.com

This method involves two main steps:

Alkylation of Phthalimide (B116566): Potassium phthalimide is used as an ammonia surrogate. wikipedia.org The phthalimide anion, being a strong nucleophile, reacts with a primary alkyl halide (in this case, 1-halo-3-ethylheptane) in an Sₙ2 reaction to form an N-alkylphthalimide. libretexts.orgbyjus.com

Deprotection: The resulting N-(3-ethylheptyl)phthalimide is then cleaved to release the primary amine. This is commonly achieved by hydrazinolysis (using hydrazine, N₂H₄), which produces the desired primary amine and a stable phthalhydrazide (B32825) precipitate. wikipedia.orgnrochemistry.com Acidic or basic hydrolysis can also be used for the cleavage. libretexts.org

The Gabriel synthesis is highly advantageous because the phthalimide anion is not prone to over-alkylation, leading to a much cleaner formation of the primary amine. libretexts.orgnumberanalytics.com

| Step | Reagents | Product |

| 1 | Potassium phthalimide, 1-Halo-3-ethylheptane | N-(3-ethylheptyl)phthalimide |

| 2 | Hydrazine (N₂H₄) or H₃O⁺/OH⁻ | This compound |

Alternative and Emerging Synthetic Routes

The "borrowing hydrogen" or "hydrogen autotransfer" methodology represents a highly atom-efficient and environmentally friendly approach to amine synthesis. acs.orgacs.org This catalytic process allows for the direct conversion of alcohols into amines using ammonia as the nitrogen source, with water being the only byproduct. organic-chemistry.orgmdpi.com

To synthesize this compound, the starting material would be 3-ethylheptan-1-ol. The catalytic cycle generally involves three key steps:

Oxidation: A transition-metal catalyst (often based on ruthenium, iridium, or cobalt) temporarily "borrows" hydrogen from the alcohol, oxidizing it in situ to the corresponding aldehyde (3-ethylheptanal). acs.orgscribd.com

Condensation: The aldehyde then reacts with ammonia to form an imine.

Reduction: The catalyst returns the "borrowed" hydrogen to the imine, reducing it to the final primary amine product and regenerating the catalyst for the next cycle. acs.orgscribd.com

This methodology avoids the need for pre-oxidizing the alcohol or using stoichiometric reducing agents, making it a greener alternative to many traditional methods. organic-chemistry.org The selectivity towards the primary amine can be enhanced by optimizing reaction conditions and catalyst design. acs.org

Key Features of Borrowing-Hydrogen Catalysis:

Atom Economy: High, with water as the main byproduct. rsc.org

Starting Materials: Readily available alcohols and ammonia. acs.org

Catalysts: Transition-metal complexes (e.g., Ru, Ir, Co, Ni). rsc.orgmdpi.com

C–H Bond Functionalization Approaches for Branched Amines

Directly converting carbon-hydrogen (C–H) bonds into carbon-nitrogen (C–N) bonds is a highly sought-after transformation in chemical synthesis as it represents one of the most atom-economical methods for constructing amine-containing molecules. nih.gov For branched amines, this approach offers a powerful way to forge complex structures from simple hydrocarbon precursors.

Recent progress has focused on transition-metal catalysis to achieve selective amination of C(sp³)–H bonds. These reactions often involve the generation of highly reactive nitrene or imido intermediates that can insert into C–H bonds, or pathways involving C–H activation. researchgate.net For instance, rhodium(III)-catalyzed C–H functionalization has been demonstrated for the synthesis of α-branched amines through the 1,1-addition of C–H bonds and aminating agents to terminal alkenes. nih.gov This method allows for the convergent assembly of branched amines from three simple components: an aromatic C–H substrate, an alkene, and an aminating agent, under mild conditions. nih.gov

Another significant advancement is the dual-catalyst system, which combines visible-light photoredox catalysis with transition metal catalysis. A visible-light and cobalt-dual-catalyzed direct allylic C–H amination of alkenes with free amines has been developed to produce branched allylic amines. nih.govthieme-connect.com This reaction proceeds with high regio- and chemoselectivity at the more sterically hindered position, which is a significant challenge in traditional synthesis. nih.gov Similarly, photoinduced palladium catalysis has been employed for the allylic C–H amination of alkenes with a variety of aliphatic amines, including primary amines. bohrium.com

Bio-inspired approaches have also emerged, utilizing quinone-mediated systems to facilitate the α-C–H functionalization of branched primary amines. chemrxiv.orgucl.ac.uknih.gov This method mimics the action of copper amine oxidase enzymes and involves the in situ generation of a reactive ketimine intermediate from an α-branched primary amine. chemrxiv.orgnih.gov This intermediate can then be intercepted by various carbon-centered nucleophiles, leading to the formation of α-tertiary primary amines. ucl.ac.uknih.gov

While these methods have been demonstrated on a range of branched amines, their direct application to synthesize this compound would involve the selective functionalization of a C-H bond in a suitable hydrocarbon precursor like 3-ethylheptane (B96521). For example, a hypothetical C-H amination at the C1 position of 3-ethylheptane would directly yield the target molecule. However, achieving such site-selectivity on an unactivated aliphatic chain remains a formidable challenge in synthetic chemistry.

Table 1: Examples of Catalytic C–H Functionalization for Branched Amine Synthesis

| Catalyst System | Substrates | Product Type | Key Features | Reference |

|---|---|---|---|---|

| [Cp*RhCl₂]₂ / AgSbF₆ | Aromatic C-H substrate, terminal alkene, aminating agent | α-Branched Amine | Convergent 1,1-addition; high functional group compatibility. | nih.gov |

| Visible-light / Cobalt | Terminal alkene, free aliphatic amine | Branched Allylic Amine | Mono-amination at the more sterically hindered allylic position. | nih.govthieme-connect.com |

| Photoinduced Pd(0) / Aryl Bromide | Alkene, aliphatic amine | Allylic Amine | Accommodates various olefin patterns; can be rendered asymmetric. | bohrium.com |

| Quinone Mediator | α-Branched primary amine, nucleophile (e.g., Grignard) | α-Tertiary Primary Amine | Bio-inspired; forms quaternary carbon center at the α-position. | ucl.ac.uknih.gov |

Multi-component Reactions Incorporating this compound Subunits

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular complexity. nih.govacs.org Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful tools in this regard and can be envisioned for the synthesis of complex molecules incorporating structures similar to this compound.

The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. researchgate.netorganic-chemistry.org In a hypothetical application, this compound could serve as the amine component in a Ugi reaction. By reacting it with an aldehyde (e.g., formaldehyde), a carboxylic acid (e.g., acetic acid), and an isocyanide (e.g., tert-butyl isocyanide), one could synthesize a complex peptidomimetic structure bearing the 3-ethylheptyl moiety. The versatility of the Ugi reaction allows for a vast number of potential products by simply varying the other three components. researchgate.netorganic-chemistry.org

The Passerini three-component reaction (P-3CR) combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgnih.gov While the Passerini reaction does not directly incorporate a pre-existing amine, it can be used to generate precursors that can be transformed into amine-containing structures. beilstein-journals.org For instance, a Passerini reaction could be designed using 3-ethylheptanal as the aldehyde component. The resulting α-acyloxy amide could then be chemically modified in subsequent steps to introduce an amine functionality, thereby incorporating the 3-ethylheptyl subunit into a more complex scaffold. The reaction is known for its high atom economy and tolerance for a wide variety of functional groups. wikipedia.orgrsc.org

These MCRs provide a strategic advantage for building libraries of diverse compounds from simple, readily available building blocks. nih.gov The incorporation of a branched, lipophilic subunit like 3-ethylheptyl via these reactions could be of interest in medicinal chemistry for modulating the pharmacokinetic properties of drug candidates.

Table 2: Major Isocyanide-Based Multi-component Reactions

| Reaction Name | Components | Primary Product | Potential Role of this compound Subunit | Reference |

|---|---|---|---|---|

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Aminoacyl Amide | Can be used directly as the amine component. | researchgate.netorganic-chemistry.org |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | 3-Ethylheptanal could serve as the aldehyde component. | wikipedia.orgnih.govbeilstein-journals.org |

Chemical Reactivity and Reaction Mechanism Studies of 3 Ethylheptan 1 Amine

Nucleophilic Reactivity Investigations

The primary amine functionality in 3-Ethylheptan-1-amine is a potent nucleophilic center, readily attacking electron-deficient carbon atoms. This reactivity is fundamental to the formation of a wide range of nitrogen-containing compounds.

Acylation Reactions to Form Amides

Primary amines like this compound react rapidly with acyl chlorides and acid anhydrides in a nucleophilic acyl substitution reaction to produce N-substituted amides. libretexts.orgchemistrystudent.com The reaction proceeds via a nucleophilic addition-elimination mechanism. chemistrystudent.comchemguide.co.uk The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. chemguide.co.uk Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion. A second molecule of the amine or another base present in the reaction mixture then removes a proton from the nitrogen atom to yield the final stable amide product and an ammonium (B1175870) salt. chemistrystudent.comchemistrystudent.comchemguide.co.uk

These reactions are typically vigorous and are often performed at room temperature, yielding high amounts of the amide product. libretexts.orgchemguide.co.uk A base such as pyridine (B92270) or sodium hydroxide (B78521) is commonly added to neutralize the hydrogen chloride (HCl) that is formed, preventing it from protonating the starting amine and rendering it non-nucleophilic. libretexts.org

Table 1: Representative Conditions for Acylation of this compound

| Acylating Agent | Solvent | Base | Temperature (°C) | Typical Yield (%) |

| Ethanoyl chloride | Dichloromethane | Pyridine | 0 - 25 | >90 |

| Benzoyl chloride | Tetrahydrofuran | Triethylamine | 0 - 25 | >90 |

| Acetic anhydride (B1165640) | None | Sodium acetate | 25 - 50 | >85 |

Alkylation Reactions and Control of Selectivity (Primary vs. Secondary/Tertiary)

The alkylation of this compound with alkyl halides is a classic example of a nucleophilic substitution reaction (SN2). msu.edu However, these reactions are notoriously difficult to control and often result in low selectivity. libretexts.orglibretexts.org The initial reaction between this compound and an alkyl halide produces a secondary amine. This newly formed secondary amine is also a nucleophile and can compete with the starting primary amine for the remaining alkyl halide, leading to the formation of a tertiary amine. msu.edulibretexts.org The process can continue, with the tertiary amine being further alkylated to form a quaternary ammonium salt. libretexts.orgmsu.edu

This leads to a mixture of primary, secondary, tertiary, and quaternary ammonium products, making direct alkylation an inefficient method for synthesizing a specific, more substituted amine. libretexts.org

Strategies for controlling selectivity include:

Using a large excess of the initial amine: This ensures that the alkyl halide is more likely to react with the abundant primary amine rather than the secondary amine product that forms in small concentrations. msu.edu

Reductive Amination: A more controlled, indirect method of alkylation involves reacting the amine with an aldehyde or ketone to form an imine, which is then reduced to the desired secondary or tertiary amine. This method avoids the issue of overalkylation. libretexts.orgorganic-chemistry.orglibretexts.org

Use of Protecting Groups: The primary amine can be temporarily protected to prevent over-alkylation, then deprotected after the initial alkylation step.

Table 2: Product Distribution in the Alkylation of this compound with 1-bromopropane

| Molar Ratio (Amine:Halide) | Primary Amine (%) | Secondary Amine (%) | Tertiary Amine (%) | Quaternary Salt (%) |

| 1:1 (Stoichiometric) | 35 | 40 | 15 | 10 |

| 10:1 (Large excess of amine) | 85 | 15 | <1 | 0 |

| 1:3 (Excess of halide) | <5 | 15 | 45 | 35 |

Note: Data is illustrative and based on general principles of amine alkylation.

Reactions with Carbonyl Compounds (e.g., Imine Formation)

This compound reacts with aldehydes and ketones in a nucleophilic addition reaction to form imines, also known as Schiff bases. libretexts.orgbyjus.com This reaction is reversible and typically catalyzed by a mild acid. chemistrysteps.com The mechanism begins with the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon. youtube.com This is followed by proton transfer steps to form an unstable intermediate called a carbinolamine. pearson.com Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). chemistrysteps.compearson.com The elimination of water and a final deprotonation step result in the formation of the carbon-nitrogen double bond of the imine. youtube.compearson.com

To drive the equilibrium towards the formation of the imine, the water produced during the reaction is often removed, for example, by azeotropic distillation. youtube.com The formation of imines is a crucial step in reductive amination, a powerful method for synthesizing more substituted amines. libretexts.orgchemistrysteps.comlumenlearning.com

Table 3: Conditions for Imine Formation with this compound

| Carbonyl Compound | Catalyst | Solvent | Conditions |

| Propanal | p-Toluenesulfonic acid | Toluene | Reflux with Dean-Stark trap |

| Cyclohexanone | Acetic Acid | Ethanol | Room Temperature |

| Benzaldehyde | None (neat) | Methanol (B129727) | Room Temperature |

Oxidation and Reduction Pathways

The amine functionality of this compound can undergo both oxidation and participate in reductive synthetic schemes.

Oxidation of the Amine Functionality

Primary amines can be oxidized by various strong oxidizing agents. For instance, treatment with potassium permanganate (B83412) (KMnO₄) can lead to oxidative hydrolysis. sciencemadness.org This process involves the oxidation of the carbon atom alpha to the nitrogen, ultimately leading to cleavage of the C-N bond and formation of a carbonyl compound. For this compound, this would result in the formation of 3-ethylheptanal (B3381632). The reaction pathway can be complex, and the specific products can depend on the reaction conditions and the oxidizing agent used. Other reagents like N-bromosuccinimide and certain peroxides have also been used for amine oxidations. sciencemadness.org

Catalytic Hydrogenation Studies

While the amine group itself is generally stable to catalytic hydrogenation, this process is highly relevant to the reduction of products derived from this compound, such as imines. The catalytic hydrogenation of an imine (formed as described in section 3.1.3) is the final step in reductive amination and is a key method for creating secondary amines in a controlled manner. libretexts.orgchemistrysteps.com

The imine is reduced using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or Raney Nickel (Ra-Ni). researchgate.net The reaction involves the addition of hydrogen across the C=N double bond, converting the imine into a secondary amine. This hydrogenation step is generally efficient and high-yielding, providing a clean route to N-substituted products without the risk of over-alkylation seen in direct reactions with alkyl halides. acsgcipr.org

Table 4: Catalytic Systems for Hydrogenation of Imines Derived from this compound

| Catalyst | Hydrogen Pressure | Solvent | Temperature (°C) |

| 10% Pd/C | 1 - 4 atm | Ethanol | 25 |

| PtO₂ (Adams' catalyst) | 3 atm | Acetic Acid | 25 |

| Raney Nickel | 50 - 100 atm | Methanol | 50 - 100 |

Reactions Involving the Alkyl Backbone

The reactivity of the alkyl backbone of this compound offers opportunities for structural modification away from the primary amino group. These transformations can introduce new functional groups and stereocenters, significantly increasing the molecular complexity and potential applications of the resulting derivatives.

Functionalization at the Branched Position (C3)

The tertiary carbon at the C3 position of this compound represents a key site for introducing structural diversity. While direct functionalization of this unactivated carbon can be challenging, several synthetic strategies can be envisaged based on modern organic methodologies.

One potential approach involves the generation of a radical at the C3 position. For instance, through a Hofmann-Löffler-Freytag type reaction, the amine could be converted to an N-haloamine, which upon treatment with acid or light could undergo intramolecular hydrogen abstraction to form a C3-centered radical. This radical could then be trapped by various reagents to introduce functionality.

Another plausible strategy involves the use of transition metal-catalyzed C-H activation. Although challenging for unactivated sp³ C-H bonds, advances in catalyst design have made such transformations increasingly feasible. A directing group strategy, where the amine functionality coordinates to a metal center and directs C-H activation to a specific position, could potentially be employed. For instance, after appropriate N-protection, a palladium catalyst could facilitate the coupling of the C3 position with aryl or alkyl halides.

Hypothetical reaction schemes for the functionalization at the C3 position are presented in the table below. It is important to note that these are proposed pathways and would require experimental validation.

| Reaction Type | Proposed Reagents | Potential Product | Notes |

| Radical Halogenation | 1. NCS, 2. hν or heat | 3-(1-chloroethyl)heptan-1-amine | May suffer from selectivity issues with other C-H bonds. |

| Directed C-H Arylation | 1. Acetic Anhydride, 2. Pd(OAc)₂, Aryl-Br, Ligand | N-(3-(1-aryl)ethylheptyl)acetamide | Requires N-protection and optimization of the directing group and catalytic system. |

C–H Activation and Functionalization Studies

The field of C–H activation has emerged as a powerful tool for the direct functionalization of otherwise inert carbon-hydrogen bonds, offering a more atom- and step-economical approach to complex molecule synthesis. For a molecule like this compound, several C-H bonds of varying reactivity are present, making regioselectivity a key challenge.

Recent studies on the C-H functionalization of primary and tertiary alkylamines have demonstrated the feasibility of activating γ-C(sp³)–H bonds. acs.orgrsc.org This is often achieved using a palladium catalyst in conjunction with a directing group on the nitrogen atom. researchgate.net In the case of this compound, after suitable N-functionalization to install a directing group, a palladium catalyst could facilitate the formation of a palladacycle intermediate, leading to functionalization at the γ-position (C5).

Furthermore, photoredox catalysis in combination with hydrogen atom transfer (HAT) has been shown to enable α-C(sp³)–H functionalization of primary aliphatic amines. rsc.org This approach could potentially be applied to this compound to introduce functionality at the C1 position, adjacent to the amine.

The site-selectivity of C-H activation is highly dependent on the catalyst, ligand, and directing group employed. A summary of potential C-H activation strategies for this compound is provided in the table below.

| C-H Activation Site | Methodology | Catalyst/Reagents | Potential Functionalization |

| α (C1) | Photoredox/HAT | Ir or Ru photocatalyst, HAT catalyst | Alkylation, Arylation |

| γ (C5) | Directed C-H Activation | Pd(II) catalyst, Directing Group | Arylation, Olefination |

Stereochemical Considerations in Reactivity

The presence of a chiral center at the C3 position in this compound introduces the element of stereochemistry into its reactions. The stereochemical outcome of reactions involving this chiral amine can be influenced by the existing stereocenter, and the amine itself can be a substrate for enantioselective and diastereoselective transformations.

Influence of Chirality at the C3 Branch Point on Reaction Stereoselectivity

When a reaction creates a new stereocenter in a molecule that already contains one, the two stereocenters can interact to favor the formation of one diastereomer over the other. In the case of a chiral, non-racemic sample of this compound, reactions at the α-carbon (C1) or other positions on the alkyl chain could proceed with a degree of diastereoselectivity.

For example, in a hypothetical α-alkylation of an imine derivative of (R)-3-ethylheptan-1-amine, the approach of the electrophile could be sterically hindered by the ethyl group at the C3 position, leading to preferential formation of one diastereomer. The extent of this diastereoselectivity would depend on the nature of the reactants, the reaction conditions, and the size of the substituents.

Diastereoselective and Enantioselective Transformations

The synthesis of enantiomerically pure or enriched this compound and its derivatives is a key consideration for applications where specific stereoisomers are required. Several modern synthetic methods are applicable for this purpose.

Diastereoselective Synthesis: A common strategy for diastereoselective synthesis involves the use of a chiral auxiliary. For instance, a chiral carboxylic acid could be coupled with racemic this compound to form diastereomeric amides. These diastereomers could then be separated by chromatography or crystallization, followed by removal of the chiral auxiliary to yield the enantiomerically pure amines.

Enantioselective Synthesis: Asymmetric catalysis offers a more direct and efficient route to enantiomerically enriched amines. The enantioselective synthesis of chiral amines is a well-developed field, with methods such as asymmetric hydrogenation of imines or enamines, and asymmetric reductive amination of ketones being prominent. nih.govacs.org For example, a prochiral ketone precursor to this compound could be subjected to reductive amination using a chiral catalyst to afford the desired enantiomer with high enantiomeric excess.

The following table summarizes potential stereoselective transformations related to this compound.

| Transformation Type | Strategy | Key Reagents/Catalysts | Expected Outcome |

| Diastereoselective Alkylation | Substrate control | Chiral (R)- or (S)-3-ethylheptan-1-amine derivative | Formation of one diastereomer in excess |

| Enantioselective Synthesis | Asymmetric Reductive Amination | Prochiral ketone, NH₃, H₂, Chiral metal catalyst (e.g., Rh, Ir) | Enantiomerically enriched (R)- or (S)-3-ethylheptan-1-amine |

| Kinetic Resolution | Enzymatic acylation | Racemic this compound, Lipase, Acyl donor | One enantiomer is acylated faster, allowing for separation |

Derivatives and Analogues of 3 Ethylheptan 1 Amine in Research

Synthesis of N-Substituted Derivatives

The primary amine functionality of 3-Ethylheptan-1-amine serves as a versatile reactive handle for the synthesis of a wide array of N-substituted derivatives. Standard organic transformations can be employed to generate secondary and tertiary amines, as well as amides and sulfonamides, thereby expanding the molecular diversity accessible from this branched-chain building block.

Secondary and Tertiary Amine Formation from this compound

The conversion of this compound into more substituted amines can be achieved through several established synthetic methodologies, primarily N-alkylation and reductive amination.

N-Alkylation: Direct alkylation involves the reaction of this compound with alkyl halides (e.g., R-X, where X = Cl, Br, I) in a nucleophilic substitution reaction. msu.edusmolecule.com This method, however, often suffers from a lack of selectivity. The initially formed secondary amine product, N-alkyl-3-ethylheptan-1-amine, is also nucleophilic and can compete with the starting primary amine for the alkylating agent. msu.edulibretexts.org This competition can lead to the formation of a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. quora.com To favor the formation of the secondary amine, a large excess of the primary amine can be used. Conversely, using an excess of the alkylating agent can promote the formation of the tertiary amine, N,N-dialkyl-3-ethylheptan-1-amine.

Reductive Amination: A more controlled and widely used method for synthesizing secondary and tertiary amines is reductive amination. libretexts.orgyoutube.com This two-step, one-pot process involves the initial reaction of this compound with an aldehyde or ketone to form an imine or enamine intermediate, respectively. libretexts.orgyoutube.com This intermediate is then reduced in situ using a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), to yield the corresponding amine. smolecule.comlibretexts.org This method offers greater control over the degree of alkylation and generally provides higher yields of the desired secondary or tertiary amine product compared to direct alkylation. For example, reacting this compound with a specific aldehyde (RCHO) will selectively yield the secondary amine, while reaction with a secondary amine and a carbonyl compound can lead to a tertiary amine. youtube.com

| Reaction Type | Reactants | Typical Conditions | Primary Product |

|---|---|---|---|

| N-Alkylation | This compound + Alkyl Halide (R-X) | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | N-Alkyl-3-ethylheptan-1-amine (Secondary) |

| Reductive Amination | This compound + Aldehyde/Ketone (R₂C=O) | 1. Formation of imine (mild acid catalyst). 2. Reduction (e.g., NaBH₃CN, H₂/Pd) | N-Substituted-3-ethylheptan-1-amine (Secondary/Tertiary) |

Amide and Sulfonamide Derivatives

Amide Formation: Amides are readily synthesized from this compound via acylation. This typically involves reacting the amine with an acylating agent like an acid chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the acidic byproduct (HCl or a carboxylic acid). smolecule.com The reaction is a nucleophilic acyl substitution where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent. This method is highly efficient and provides a straightforward route to a diverse range of N-(3-ethylheptyl)amides.

Sulfonamide Formation: Similarly, sulfonamides, which are important functional groups in medicinal chemistry, can be prepared from this compound. nih.gov The most common method is the reaction of the amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. researchgate.net This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. nih.gov Modern synthetic methods have also been developed for the one-pot synthesis of sulfonamides from amines and carboxylic acids or thiols, offering alternative and potentially more streamlined routes. nih.govresearchgate.netnih.gov

| Derivative | Reactants | Typical Conditions | Product Class |

|---|---|---|---|

| Amide | This compound + Acid Chloride (R-COCl) | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | N-(3-ethylheptyl)amide |

| Sulfonamide | This compound + Sulfonyl Chloride (R-SO₂Cl) | Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂) | N-(3-ethylheptyl)sulfonamide |

Exploration of Structurally Related Branched Amines

The reactivity and physical properties of an amine are significantly influenced by the structure of its alkyl substituent. Studying isomers and analogues of this compound provides critical insights into structure-activity relationships.

Comparative Reactivity Studies with Isomeric Amines (e.g., N-Ethylheptan-1-amine, 2-Ethylhexan-1-amine)

While all primary amines share fundamental reactivity, the steric environment around the amino group dictates its accessibility and nucleophilicity. A comparison between this compound and its isomers is illustrative:

N-Ethylheptan-1-amine (Secondary Amine): This is a structural isomer but a secondary amine. It has only one N-H bond available for reaction and hydrogen bonding, which generally results in a lower boiling point compared to its primary amine isomers. msu.edu Its reactivity is that of a typical secondary amine; it is nucleophilic but can be more sterically hindered than a primary amine, depending on the reaction.

2-Ethylhexan-1-amine (Primary Amine Isomer): In this isomer, the ethyl branch is at the C2 position (the α-carbon relative to the amine). This α-branching creates significant steric hindrance directly adjacent to the reactive amino group. nih.gov This increased steric bulk can reduce the amine's nucleophilicity and slow down the rate of reactions such as alkylation and acylation compared to this compound, where the branch is more remote at the C3 position. Poor reactivity is often observed in reactions involving sterically encumbered amines. nih.gov

The ethyl branch in this compound is at the β-position relative to the nitrogen atom, resulting in less steric hindrance at the reactive center compared to an α-branched isomer like 2-Ethylhexan-1-amine. Consequently, this compound is expected to be more reactive in nucleophilic substitutions.

| Compound | Amine Type | Branching Position | Expected Relative Reactivity (Nucleophilicity) |

|---|---|---|---|

| This compound | Primary | C3 (β-position) | High |

| 2-Ethylhexan-1-amine | Primary | C2 (α-position) | Moderate (Sterically hindered) |

| N-Ethylheptan-1-amine | Secondary | - | Moderate (Sterically hindered, electronically different) |

Impact of Alkyl Chain Length and Branching Position on Chemical Behavior

The length and branching of the alkyl chain in an amine have a profound effect on its chemical and physical properties.

Basicity: The basicity of alkylamines in the gas phase increases with the size of the alkyl group due to the electron-donating inductive effect. However, in aqueous solution, the trend is more complex due to solvation effects. The branched structure of this compound provides a balance of inductive effects and steric hindrance to solvation, influencing its pKb.

Physical Properties: Chain branching generally lowers the boiling point of a compound compared to its straight-chain isomer of the same molecular weight. msu.edu This is because the branching disrupts efficient packing of the molecules, leading to weaker intermolecular van der Waals forces. Therefore, this compound would be expected to have a lower boiling point than nonan-1-amine.

Solubility: The long, branched C9 alkyl chain makes this compound predominantly nonpolar and thus confers high lipophilicity. Its solubility in water is expected to be low, while it should be readily soluble in nonpolar organic solvents.

Reactivity: As discussed, the position of the branch is critical. Branching far from the amine group, as in this compound, has a minimal impact on the intrinsic reactivity of the amine itself, while imparting desirable physical properties like increased lipophilicity and influencing molecular shape. In contrast, α-branching directly impedes the approach of reactants to the nitrogen atom, significantly reducing reaction rates. nih.gov

Incorporation of this compound into Complex Molecular Architectures

The 3-ethylheptyl moiety is a useful building block for incorporation into larger, more complex molecules, particularly in the fields of medicinal chemistry and materials science. The synthetic handles provided by the primary amine group allow for its covalent attachment to a wide variety of molecular scaffolds.

The branched, lipophilic nature of the 3-ethylheptyl group can be strategically employed to:

Enhance Lipophilicity: In drug design, tuning a molecule's lipophilicity is critical for controlling its absorption, distribution, metabolism, and excretion (ADME) properties. Attaching the 3-ethylheptyl group can increase a molecule's ability to cross lipid membranes.

Introduce Steric Bulk: The specific three-dimensional shape of the branched alkyl group can be used to probe or block binding sites in biological targets like enzymes or receptors. The synthesis of various N,N-substituted amine derivatives has been a key strategy in developing biologically active compounds. nih.govmdpi.com

Modify Material Properties: In polymer and materials science, incorporating branched alkyl chains can disrupt polymer chain packing, leading to materials with lower crystallinity, increased solubility, and modified mechanical properties.

The conversion of this compound to amides, sulfonamides, or more complex amines allows it to be integrated as a side chain or a core component in the synthesis of novel functional molecules. nih.gov Its structure provides a unique combination of a reactive functional group with a moderately bulky and highly lipophilic tail.

As a Building Block in Multi-step Organic Syntheses

There is no specific indexed research that demonstrates the application of this compound as a key intermediate or starting material in multi-step organic syntheses. While primary amines are fundamental building blocks in the synthesis of a wide array of more complex molecules—including pharmaceuticals, agrochemicals, and specialty chemicals—no published studies specifically report the utilization of this compound for these purposes. The reactivity of its amino group would theoretically allow for reactions such as acylation, alkylation, and reductive amination to construct larger molecular frameworks. However, without documented research, any discussion of its role as a building block would be purely speculative and not based on established scientific findings.

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 3-Ethylheptan-1-amine, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon environments and their connectivity.

High-resolution ¹H and ¹³C NMR spectra offer primary evidence for the structure of this compound by detailing the chemical environment of each nucleus. As specific experimental data for this compound is not publicly available, the following tables represent predicted chemical shifts based on established increments and spectral data of analogous aliphatic amines and alkanes. pdx.eduoregonstate.educompoundchem.com

Predicted ¹H NMR Data: The proton spectrum is expected to show complex multiplets due to the diastereotopic nature of several methylene (B1212753) protons arising from the chiral center at C3. The signals for the protons on the flexible alkyl chains will likely overlap.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H1 | ~2.70 | Triplet (t) | 2H |

| H2 | ~1.45 | Multiplet (m) | 2H |

| H3 | ~1.30 | Multiplet (m) | 1H |

| H4 | ~1.25 | Multiplet (m) | 2H |

| H5 | ~1.25 | Multiplet (m) | 2H |

| H6 | ~1.25 | Multiplet (m) | 2H |

| H7 | ~0.88 | Triplet (t) | 3H |

| H1' (Ethyl) | ~1.35 | Multiplet (m) | 2H |

| H2' (Ethyl) | ~0.89 | Triplet (t) | 3H |

| NH₂ | ~1.5 - 2.5 (variable) | Broad Singlet | 2H |

Note: Chemical shifts are estimations and can vary based on solvent and concentration. The amine protons (NH₂) signal is typically broad and its chemical shift is highly variable. pdx.edu

Predicted ¹³C NMR Data: The carbon spectrum provides a count of the unique carbon atoms in the molecule. For this compound, nine distinct signals are expected.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Atom Position | Predicted Chemical Shift (δ, ppm) |

| C1 | ~42.5 |

| C2 | ~35.0 |

| C3 | ~39.0 |

| C4 | ~29.5 |

| C5 | ~32.0 |

| C6 | ~23.0 |

| C7 | ~14.1 |

| C1' (Ethyl) | ~26.0 |

| C2' (Ethyl) | ~11.0 |

Note: These are predicted values. Actual chemical shifts may differ. oregonstate.educompoundchem.com

To overcome signal overlap in the ¹H NMR spectrum and to confirm the carbon skeleton, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include the H1 protons coupling with H2 protons, and the H3 proton coupling with protons at H2, H4, and H1'. This helps to trace the connectivity along the alkyl chains.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the previously predicted ¹H and ¹³C signals to their respective atoms in the molecular structure.

The aliphatic chains of this compound are flexible, leading to multiple possible conformations (rotamers) that are in rapid equilibrium at room temperature. ox.ac.uk Variable-temperature (VT) NMR is a powerful technique to study these dynamic processes. oxinst.com

By lowering the temperature, the rate of interconversion between conformers can be slowed down. blogspot.com If the energy barrier to rotation is sufficiently high, this can lead to the "freezing out" of individual conformers on the NMR timescale. This would result in the broadening and eventual splitting of NMR signals into separate sets of peaks for each populated conformer. nih.gov Analysis of the spectra at different temperatures can provide thermodynamic parameters for the conformational equilibrium, such as the enthalpy and entropy differences between stable conformers. oxinst.com The amine group's proton signals are particularly sensitive to temperature changes, which affect hydrogen bonding and exchange rates. blogspot.com

The choice of deuterated solvent is crucial for NMR analysis. myuchem.com Solvents like deuterated chloroform (B151607) (CDCl₃), dimethyl sulfoxide (B87167) (DMSO-d₆), or methanol (B129727) (CD₃OD) are commonly used. ucla.edu The chemical shifts, particularly of labile protons like those in the amine group (-NH₂), can change significantly with the solvent due to differences in hydrogen bonding and polarity. researchgate.net

For this compound, the two amine protons are expected to appear as a broad singlet in aprotic solvents like CDCl₃. The signal's position and width are dependent on concentration and temperature. A key strategy for assigning the -NH₂ peak is through deuterium (B1214612) exchange. docbrown.info Adding a few drops of deuterium oxide (D₂O) to the NMR sample will cause the amine protons to exchange with deuterium. This results in the disappearance or significant attenuation of the -NH₂ signal in the ¹H NMR spectrum, confirming its identity. docbrown.info In protic solvents like CD₃OD, this exchange is rapid, and the amine protons may not be observed as a distinct signal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and formula.

High-resolution mass spectrometry is used to determine the exact mass of a molecule with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₉H₂₁N.

The expected exact mass can be calculated using the masses of the most abundant isotopes of each element:

¹²C: 12.000000 u

¹H: 1.007825 u

¹⁴N: 14.003074 u

Calculation: Exact Mass = (9 × 12.000000) + (21 × 1.007825) + (1 × 14.003074) = 143.167399 u

An HRMS experiment on this compound would be expected to show a molecular ion peak [M+H]⁺ at m/z 144.175224. The high accuracy of this measurement would differentiate the compound from other molecules with the same nominal mass but different elemental compositions, thus confirming the molecular formula C₉H₂₁N.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and By-product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds such as this compound. This method combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. In the context of purity assessment, the gas chromatograph separates this compound from any impurities, such as starting materials, solvents, or reaction by-products, based on their different boiling points and affinities for the chromatographic column.

Following separation, the eluted compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound. For primary aliphatic amines like this compound, the most characteristic fragmentation pathway is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. This process leads to the formation of a stable, nitrogen-containing iminium ion. The base peak (most abundant ion) in the mass spectrum of this compound is therefore expected to be at a mass-to-charge ratio (m/z) of 30, corresponding to the [CH₂=NH₂]⁺ fragment.

By analyzing the retention time and the mass spectrum of each peak in the chromatogram, the purity of the this compound sample can be accurately determined. Furthermore, the mass spectra of other detected peaks can be used to identify potential by-products, including structural isomers or compounds formed from side reactions during synthesis.

Table 1: Predicted Key Mass Fragments for this compound in GC-MS

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 143 | [C₉H₂₁N]⁺ | Molecular Ion (M⁺) |

| 114 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 86 | [M - C₄H₉]⁺ | Loss of the butyl group |

| 30 | [CH₂NH₂]⁺ | Alpha-cleavage |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS for Derivatized Compounds

While MALDI-TOF mass spectrometry is a powerful tool for analyzing large molecules like proteins, its application to low-molecular-weight compounds such as this compound presents significant challenges. acs.org The primary difficulties arise from the interference of matrix ions in the low-mass region of the spectrum and the poor ionization efficiency of small, non-polar molecules. acs.orgacs.org

To overcome these limitations, a chemical derivatization strategy is employed. nih.govtandfonline.com This involves reacting the amine with a specialized reagent to attach a tag that is large and carries a permanent positive charge. acs.orgnih.gov This derivatization serves two main purposes: it significantly increases the mass of the analyte, shifting its signal to a clear region of the MALDI spectrum away from matrix interference, and it greatly enhances ionization efficiency, leading to a substantial improvement in detection sensitivity. acs.orgacs.org

Reagents such as tris(2,4,6-trimethoxyphenyl)phosphonium acetic acid N-hydroxysuccinimide esters have been successfully used for this purpose. acs.orgnih.gov They react efficiently with primary amines to add a tag of over 500 Da. acs.orgnih.gov This approach not only facilitates qualitative detection but also enables accurate quantification, with detection limits reaching the low femtomole range. acs.orgacs.orgnih.gov A significant advantage is that reaction mixtures can often be analyzed directly by MALDI-TOF MS without requiring extensive sample cleanup. acs.orgnih.gov

Table 2: Derivatization Strategy for MALDI-TOF MS Analysis of Amines

| Strategy | Description | Advantages | Example Reagent |

|---|

| Charge Derivatization | Covalent attachment of a large, pre-charged molecule to the amine functional group. acs.org | - Shifts analyte mass out of the low-mass interference region.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

Vibrational Analysis of Characteristic Functional Groups

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are invaluable for the structural elucidation of this compound by identifying its key functional groups. The IR spectrum is dominated by absorptions arising from the vibrations of the primary amine (-NH₂) group and the alkyl (C-H) backbone.

The primary amine group gives rise to several distinct and characteristic bands:

N-H Stretching: Primary amines exhibit two bands in the 3550-3200 cm⁻¹ region due to asymmetric and symmetric stretching vibrations of the N-H bonds. rsc.org These bands are typically weaker and sharper than the broad O-H stretching bands of alcohols. orgchemboulder.com

N-H Bending: An N-H bending vibration, often called a "scissoring" motion, appears in the 1650-1580 cm⁻¹ range. orgchemboulder.comspectroscopyonline.com

N-H Wagging: A strong and characteristically broad band, attributed to the out-of-plane wagging of the -NH₂ group, is observed between 910-665 cm⁻¹. orgchemboulder.com

C-N Stretching: The stretching vibration of the carbon-nitrogen bond in aliphatic amines like this compound results in a medium-to-weak absorption in the 1250-1020 cm⁻¹ region. orgchemboulder.comaip.org

The alkyl portion of the molecule is identified by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl rock).

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric & Symmetric Stretch | Primary Amine (N-H) | 3550 - 3250 (two bands) orgchemboulder.com | Medium - Weak |

| Stretch | Alkyl (C-H) | 2960 - 2850 | Strong |

| Bending (Scissoring) | Primary Amine (N-H) | 1650 - 1580 spectroscopyonline.com | Medium |

| Bending (Scissoring) | Methylene (-CH₂-) | ~1465 | Medium |

| Stretch | Aliphatic Amine (C-N) | 1250 - 1020 orgchemboulder.com | Medium - Weak |

| Wagging | Primary Amine (N-H) | 910 - 665 orgchemboulder.com | Strong, Broad |

In-line FT-IR for Reaction Monitoring

In-line FT-IR spectroscopy is a powerful Process Analytical Technology (PAT) that enables real-time monitoring of chemical reactions. youtube.com By inserting an Attenuated Total Reflectance (ATR) probe directly into the reaction vessel, spectra can be collected continuously without the need for manual sampling. sintef.no This provides immediate insight into reaction kinetics, mechanisms, and the concentration of reactants, intermediates, and products. chemrxiv.org

For the synthesis of this compound, for example via the reduction of a corresponding nitrile, in-line FT-IR can be used to track the reaction's progress. The disappearance of the sharp, intense nitrile (C≡N) stretching band around 2250 cm⁻¹ would be monitored simultaneously with the appearance of the characteristic N-H bending and wagging bands of the this compound product. irdg.org This real-time data allows for precise determination of the reaction endpoint, ensuring optimal yield and purity while preventing the formation of by-products from over- or under-reaction. The ability to monitor multiple species at once makes FT-IR a highly effective tool for process optimization and control. sintef.noabb.com

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) with Photo Diode Array (PDA) Detection for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, which lacks a strong native chromophore, analysis by HPLC with UV-Vis detection typically requires a pre-column or post-column derivatization step to attach a UV-active tag to the amine. However, it can be used to separate the amine from impurities that do possess chromophores.

The separation is commonly performed using reverse-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase. In this mode, this compound would be separated from more polar or less polar impurities based on their differential partitioning between the two phases.

A Photo Diode Array (PDA) detector enhances the analytical power of HPLC. Unlike a standard UV detector that monitors absorbance at a single wavelength, a PDA detector acquires an entire UV-Vis spectrum for every point in the chromatogram. This provides multi-dimensional data that is useful for:

Peak Purity Assessment: By comparing the spectra across a single chromatographic peak, any inconsistencies indicating the presence of a co-eluting impurity can be detected.

Compound Identification: The acquired UV spectrum can be compared against a library of known spectra to confirm the identity of a peak.

Method Development: The comprehensive spectral data helps in selecting the optimal wavelength for quantification, maximizing sensitivity and minimizing interference.

HPLC-PDA is also used to analyze the yield of derivatized analytes, providing a robust method for quantification and purity control. acs.orgacs.org

Table 4: Representative HPLC-PDA Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (Reverse-Phase) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Detection | PDA (e.g., 200-400 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC) for Volatile Mixture Analysis

Gas chromatography (GC) is a cornerstone technique for the separation and analysis of volatile and semi-volatile compounds. In the context of this compound, GC is instrumental in determining its purity, identifying it within complex mixtures, and quantifying its presence. The analysis of primary aliphatic amines like this compound by GC, however, presents unique challenges due to their basicity and polarity. These characteristics can lead to interactions with active sites in the GC system, such as silanol (B1196071) groups on the column surface, resulting in poor peak shape, tailing, and potential loss of the analyte. rsc.orgnih.gov

To circumvent these issues, several strategies are employed. One common approach is the use of specialized capillary columns that are either base-deactivated to minimize interactions with the amine's basic functional group or have a stationary phase specifically designed for the analysis of volatile amines. rsc.orgnih.gov Another effective strategy is the derivatization of the amine group. By converting the polar amine into a less polar and more volatile derivative, chromatographic performance can be significantly improved. Common derivatizing agents for amines include trifluoroacetic anhydride (B1165640) (TFAA) and pentafluorobenzoyl chloride (PFBOC). nih.govh-brs.de This process not only improves peak shape and resolution but can also enhance the sensitivity of detection, particularly when using an electron capture detector (ECD) or a mass spectrometer (MS).

The choice of detector is also crucial for the sensitive and selective analysis of this compound. A flame ionization detector (FID) is a common choice for general-purpose analysis of organic compounds. For more selective and sensitive detection, a nitrogen-phosphorus detector (NPD) is highly effective for nitrogen-containing compounds. When coupled with mass spectrometry (GC-MS), it allows for definitive identification based on the mass spectrum of the compound and its fragments. h-brs.de

Table 1: Gas Chromatographic Retention Times of C2-C9 Amines on a Carbopack B/4% Carbowax 20M/0.8% KOH Column

| Compound | Retention Time (min) at 100 °C | Retention Time (min) at 125 °C | Retention Time (min) at 150 °C |

|---|---|---|---|

| Ethylamine | 0.8 | 0.5 | 0.4 |

| n-Propylamine | 1.8 | 1.0 | 0.6 |

| n-Butylamine | 4.0 | 2.0 | 1.1 |

| n-Pentylamine | 8.5 | 3.8 | 2.0 |

| n-Hexylamine | 18.0 | 7.5 | 3.6 |

| n-Heptylamine | 38.0 | 15.0 | 7.0 |

| n-Octylamine | 78.0 | 30.0 | 13.5 |

| n-Nonylamine | - | 60.0 | 26.0 |

Note: The retention time for this compound is an estimation based on the trends observed for other C9 amines and its branched structure, which would likely lead to a slightly shorter retention time compared to the linear n-nonylamine. This data is based on findings from a study on the analysis of amines by packed column GC. labrulez.com

Electrochemical Analysis (if applicable for derivatives)

Electrochemical methods, particularly cyclic voltammetry (CV), can provide valuable insights into the redox behavior of molecules. While this compound itself is not typically considered electroactive within the standard potential windows of common electrode materials, its derivatives can be designed to exhibit interesting electrochemical properties. Modification of the amine group, for instance, by introducing redox-active moieties, can render the resulting compound suitable for electrochemical analysis.

Cyclic Voltammetry for Redox Behavior of Modified Amines

Cyclic voltammetry is a powerful technique for studying the oxidation and reduction processes of electroactive species. nih.govossila.comlongdom.org In a typical CV experiment, the potential of a working electrode is swept linearly with time between two set potentials, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the redox potentials and the kinetics of the electron transfer reactions. ossila.com

For a modified derivative of this compound containing a redox-active group, the cyclic voltammogram would be expected to show characteristic oxidation and reduction peaks. The potential at which these peaks occur is indicative of the energy required to remove or add electrons to the molecule. The separation between the anodic and cathodic peak potentials can provide information about the reversibility of the redox process. asdlib.org

The electrochemical oxidation of aliphatic amines has been a subject of study, and it is generally understood to proceed through the formation of a radical cation in an initial one-electron transfer step. nih.govmdpi.com The stability and subsequent reaction pathways of this radical cation are influenced by the structure of the amine. For a primary amine like this compound, the electrochemical behavior of its derivatives would be influenced by the nature of the modifying group.

For instance, if this compound were derivatized with a ferrocene (B1249389) moiety, the resulting compound would exhibit the well-behaved, reversible one-electron oxidation of the ferrocene/ferrocenium couple. The formal potential of this redox couple would be influenced by the electron-donating or -withdrawing nature of the 3-ethylheptyl group.

The table below presents representative cyclic voltammetry data for the oxidation of a simple primary alkylamine, propylamine, on a NiOOH electrode, which can serve as a model for understanding the potential redox behavior of modified long-chain amines.

Table 2: Representative Cyclic Voltammetry Data for the Oxidation of a Primary Alkylamine (Propylamine) on a NiOOH Electrode in an Alkaline Medium

| Parameter | Value |

|---|---|

| Anodic Peak Potential (Epa) | ~1.35 V vs. RHE |

| Onset Potential of Oxidation | ~1.25 V vs. RHE |

Note: This data is based on a study of the electrochemical dehydrogenation of amines on NiOOH and is intended to be representative. The specific potentials for a derivative of this compound would depend on the nature of the modification and the experimental conditions. nih.gov The study of the redox behavior of such modified amines is relevant in the context of developing new catalysts, sensors, and redox-active materials. labrulez.com

Computational and Theoretical Investigations of 3 Ethylheptan 1 Amine

Molecular Modeling and Conformational Analysis

Molecular modeling of 3-ethylheptan-1-amine provides critical insights into its three-dimensional structure and the distribution of its conformers. Conformational analysis is essential as the spatial arrangement of atoms influences the molecule's physical, chemical, and biological properties. Due to the flexibility of the alkyl chain, this compound can exist in numerous conformations. Computational methods are employed to identify the most stable conformers and to understand the energy landscape of its conformational space.

Quantum Chemical Calculations (e.g., DFT) for Geometry Optimization and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for determining the optimized geometry and electronic structure of this compound. Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable molecular structure.

DFT calculations also provide a detailed picture of the electronic structure, including the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. This information is crucial for understanding the molecule's reactivity, polarity, and intermolecular interactions. For instance, the calculated HOMO-LUMO gap can provide insights into the chemical reactivity and kinetic stability of the molecule.

Table 1: Hypothetical DFT Calculation Results for this compound

| Parameter | Value |

| Optimized Energy (Hartree) | -488.7654 |

| HOMO Energy (eV) | -6.23 |

| LUMO Energy (eV) | 1.45 |

| Dipole Moment (Debye) | 1.32 |

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can accurately predict various spectroscopic parameters, with Nuclear Magnetic Resonance (NMR) chemical shifts being a prime example. The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be achieved using DFT calculations. These predictions are valuable for confirming the structure of the molecule and for assigning the signals in experimentally obtained NMR spectra.

The accuracy of the predicted chemical shifts depends on the level of theory, the basis set used, and the inclusion of solvent effects in the calculations. By comparing the calculated chemical shifts with experimental data, a high level of confidence in the structural assignment can be achieved.

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | 2.65 | 45.2 |

| C2 | 1.42 | 34.8 |

| C3 | 1.35 | 41.1 |

| C4 | 1.28 | 29.5 |

| C5 | 1.30 | 23.1 |

| C6 | 1.28 | 32.0 |

| C7 | 0.89 | 14.1 |

| C8 (ethyl) | 1.33 | 25.9 |

| C9 (ethyl) | 0.88 | 11.2 |

| N-H | 1.20 | - |

Note: The data in this table is hypothetical and for illustrative purposes.

Reaction Pathway and Mechanism Elucidation

Computational chemistry plays a vital role in elucidating the pathways and mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and transition states.

Transition State Calculations for Key Reactions

Transition state theory is a cornerstone of reaction kinetics, and computational methods can be used to locate and characterize the transition state structures for reactions involving this compound. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate.